N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide -

N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

Catalog Number: EVT-3713919
CAS Number:
Molecular Formula: C20H17Cl2N3O3S
Molecular Weight: 450.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3,5-dichlorophenyl)succinimide (NDPS)

Compound Description: N-(3,5-dichlorophenyl)succinimide (NDPS) is an agricultural fungicide that exhibits acute nephrotoxicity in rats, characterized by polyuric renal failure and proximal tubular necrosis. [] Research suggests that the nephrotoxicity of NDPS might be mediated by its metabolites, particularly through sulfate conjugation, which could act as a bioactivation step. [] Studies using substrates and inhibitors of sulfation have indicated that alcohol sulfate conjugates of NDPS metabolites might play a more significant role in its nephrotoxicity compared to phenolic sulfate conjugates. []

N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS)

Compound Description: N-(3,5-dichlorophenyl)-2-hydroxysuccinimide (NDHS) is a nephrotoxic metabolite of NDPS. [] Its nephrotoxicity is potentiated in male rats by phenobarbital pretreatment, but not in females. [] This indicates potential gender differences in the metabolic pathways and detoxification mechanisms involved in NDHS-induced kidney damage.

N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA)

Compound Description: N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid (2-NDHSA) is another nephrotoxic metabolite of NDPS. [, ] Studies have shown that pretreatment with N-acetylcysteine (NAC), a nucleophilic agent, can significantly reduce the nephrotoxicity induced by 2-NDHSA, NDHS, and NDPS. [] This suggests the potential involvement of reactive metabolites in the mechanism of toxicity for these compounds.

4-(2,4-dichlorophenyl)-N,N,N′,N′-tetraethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide

Compound Description: 4-(2,4-dichlorophenyl)-N,N,N′,N′-tetraethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide is a calcium channel antagonist. [] Its crystal structure reveals that the dihydropyridine ring adopts a boat conformation, with the 2,4-dichlorophenyl ring perpendicular to it. [] The presence of a water molecule significantly alters the hydrogen-bonding pattern in the crystal structure compared to analogous compounds lacking the water molecule. []

(1′S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-spiro-2′-pyrrolizidine-3′-spiro-3′′-indoline-1,2′′-dione

Compound Description: This compound exhibits a complex spirocyclic structure featuring a tetralone ring system, pyrrolizidine, and indoline-dione moieties. [] The crystal structure is stabilized by N–H⋯O hydrogen bonds and C–H⋯π interactions. [] Notably, one of the methoxy groups shows disorder over two positions in the crystal lattice. []

{4-[(2-Alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones

Compound Description: This series of compounds, featuring a piperazine ring linked to a furylmethanone moiety via a sulfonyl bridge, has been investigated as potential therapeutic agents. [] Some members of this series exhibit noteworthy α-glucosidase inhibitory activity. [] Additionally, their hemolytic and cytotoxic profiles have been assessed. []

N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: N-[(4-{(1S)-1-[3-(3,5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) is a potent and selective glucagon receptor antagonist developed for the treatment of type II diabetes. [] It demonstrates high binding affinity to the human glucagon receptor (hGCGR) and effectively blocks glucagon-induced glucose elevation in both mice and monkeys. [] Furthermore, MK-0893 has shown promising results in lowering blood glucose levels in both acute and chronic mouse models of diabetes. []

1-(4-Amino-3,5-dichlorophenyl)ethanol

Compound Description: The title compound, C8H9Cl2NO, contains two crystallographically independent molecules in the asymmetric unit. [] Aromatic π–π stacking and intermolecular hydrogen bonds stabilize the crystal packing. []

Iron(II) tris-[N4-substituted-3,5-di(2-pyridyl)-1,2,4-triazole] complexes

Compound Description: These complexes incorporate a central iron(II) ion coordinated by three tridentate ligands based on 3,5-di(2-pyridyl)-1,2,4-triazole. [] The ligands vary in their N4 substituents, allowing the investigation of substituent effects on the complex properties. [] These complexes primarily exist in the low spin state, but some exhibit spin crossover behavior at elevated temperatures. []

N-(3,5-dichlorophenyl)-2-(naphthalen-1-yl)acetamide

Compound Description: The crystal structure of the title compound reveals that the naphthalene ring system, the benzene ring, and the acetamide unit are non-coplanar. [] Intermolecular N—H⋯O hydrogen bonds link the molecules into chains along the crystallographic c axis. []

4-Chloro-N-(3,5-dichlorophenyl)-2-methylbenzenesulfonamide

Compound Description: The crystal structure of the title compound reveals a non-planar conformation for the C—SO2—NH—C group. [] The sulfonyl and aniline benzene rings are nearly orthogonal to each other. [] The crystal structure features inversion-related dimers linked by pairs of N—H⋯O hydrogen bonds. []

4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide

Compound Description: The crystal structure of the title compound shows a large dihedral angle between the aromatic rings and a specific C—S—N—C torsion angle. [] In the crystal, inversion dimers are formed through pairs of N—H⋯O hydrogen bonds. []

N-carbamoyl-1-(3,5-dichlorophenyl)3-hydroxy-6,6-dimethyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-indole-3-carboxamide

Compound Description: The title compound features a newly formed indole ring, which adopts a coplanar structure in the crystal lattice. [] The synthesis involves the reaction of alloxan monohydrate with an N-3,5-dichlorophenyl-enaminone in acetic acid. []

(2Z)-2-Bromo-3-[3,5-dibromo-4-(ethylamino)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one

Compound Description: The crystal structure of the title compound reveals specific dihedral angles between the aromatic rings and the 2-bromoprop-2-en-1-one group. [] Intermolecular N—H⋯O hydrogen bonds, involving the ethylamino H atom and the ketone O atom, stabilize the crystal packing. [] Additionally, an intramolecular hydrogen bond exists between the ethylamino H atom and a bromine atom on the phenyl ring. []

3-(Hydroxyalkyl) 5-Alkyl 1,4-Dihydro-2,6-dimethyl-4-aryl-3,5-pyridinedicarboxylates

Compound Description: This series of compounds, based on the Hantzsch 1,4-dihydropyridine scaffold, exhibits potent calcium channel antagonist (CCA) activity. [] They were further modified to incorporate valproate, valerate, and 1‐methyl‐1,4‐dihydropyridyl‐3‐carbonyloxy groups, with varying effects on their activity. [] Some of these derivatives also showed anticonvulsant activity in animal models. []

7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (1)

Compound Description: This quinazolinone derivative demonstrated promising in vitro inhibitory activity against SARS-CoV-2 and MERS-CoV. [] In vivo studies in hACE2 transgenic mice showed that compound 1 improved survival rates and reduced viral load in the lungs, indicating its potential as an oral antiviral drug candidate for COVID-19. []

N-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2)

Compound Description: This acetamide derivative, structurally related to compound 1, also exhibited promising in vitro inhibitory activity against SARS-CoV-2 and MERS-CoV. [] Like compound 1, it demonstrated in vivo efficacy in hACE2 transgenic mice, improving survival rates and reducing viral load in the lungs, suggesting its potential as an oral antiviral drug candidate against COVID-19. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib)

Compound Description: Dasatinib is a known anticancer drug that targets multiple tyrosine kinases. [] In the context of the provided paper, it served as a model compound to explore the capabilities of actinomycetes in producing human metabolites via microbial biotransformations. []

cis-3,5-Diaminopiperidine (dapi) and Derivatives

Compound Description: cis-3,5-Diaminopiperidine (dapi) is a cyclic triamine that acts as a facially coordinating ligand in metal complexes. [] Its coordination chemistry with various metal ions has been extensively studied, revealing a high tendency for coordinative disproportionation in aqueous solution. [] Various alkylated dapi derivatives, including those with pyridinylmethyl substituents, have been prepared to investigate their coordination behavior and steric effects on complex stability. []

Properties

Product Name

N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(pyridin-4-ylmethyl)acetamide

Molecular Formula

C20H17Cl2N3O3S

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C20H17Cl2N3O3S/c21-16-10-17(22)12-18(11-16)25(29(27,28)19-4-2-1-3-5-19)14-20(26)24-13-15-6-8-23-9-7-15/h1-12H,13-14H2,(H,24,26)

InChI Key

HJIQEAAZTKMYLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.